molecular formula C13H29N3 B3232684 [2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 1344270-21-8

[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No. B3232684
M. Wt: 227.39
InChI Key: MFSCLDFFZUFREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine” is a complex organic compound. Its structure can be inferred from its name, following the rules of organic chemistry nomenclature .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2,2-dimethylpropyl group, a methylamino group, a methyl group, and a 2-(pyrrolidin-1-yl)ethyl group .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For similar compounds, hazard statements include H290, H302 + H312, H314, and H317 . Precautionary statements include P234, P260, P280, P301 + P312, P303 + P361 + P353, and P305 + P351 + P338 .

properties

IUPAC Name

N,N',2,2-tetramethyl-N'-(2-pyrrolidin-1-ylethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-13(2,11-14-3)12-15(4)9-10-16-7-5-6-8-16/h14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSCLDFFZUFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CN(C)CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 2
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 3
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 4
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 5
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 6
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine

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